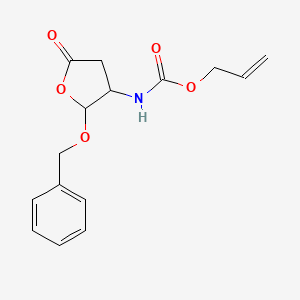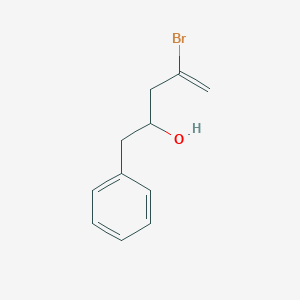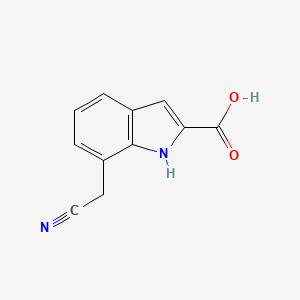
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde
Übersicht
Beschreibung
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO5 It is characterized by the presence of a bromine atom and two methoxymethoxy groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde typically involves the bromination of 2,5-dimethoxymethoxy benzaldehyde. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2,5-bis-methoxymethoxy benzoic acid.
Reduction: 3-Bromo-2,5-bis-methoxymethoxy benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxymethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-methoxybenzaldehyde: Similar structure but with only one methoxymethoxy group.
5-Bromo-2-(methoxymethoxy)benzaldehyde: Similar structure but with the bromine atom in a different position.
3-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups.
Uniqueness
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde is unique due to the presence of two methoxymethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .
Eigenschaften
Molekularformel |
C11H13BrO5 |
|---|---|
Molekulargewicht |
305.12 g/mol |
IUPAC-Name |
3-bromo-2,5-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C11H13BrO5/c1-14-6-16-9-3-8(5-13)11(10(12)4-9)17-7-15-2/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
JOQKYHKFIBYQMR-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=C(C(=C1)Br)OCOC)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-hydroxy-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8308087.png)
![N-[4-(1H-imidazol-5-yl)phenyl]-N'-(2-methoxyethyl)methanimidamide](/img/structure/B8308088.png)




![4-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}morpholine](/img/structure/B8308135.png)

![2-Amino-7-ethyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine](/img/structure/B8308143.png)
![N,N-dimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B8308156.png)
